1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane

Refractive index Optical materials LED encapsulation

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane (CAS 17962-34-4) is a phenyl-functionalized, Si–H–bearing linear trisiloxane with the molecular formula C₁₁H₂₂O₂Si₃ and a molecular weight of 270.55 g·mol⁻¹. The compound features a central methyl-phenyl siloxane unit flanked by two dimethylhydrosiloxy termini, yielding two reactive silicon-hydride sites per molecule.

Molecular Formula C11H22O2Si3
Molecular Weight 270.55 g/mol
CAS No. 17962-34-4
Cat. No. B095253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
CAS17962-34-4
Molecular FormulaC11H22O2Si3
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESC[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C
InChIInChI=1S/C11H22O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10,14-15H,1-5H3
InChIKeyYTIKDTOMMNVHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane (CAS 17962-34-4): Procurement-Grade Phenyl-Hydride Trisiloxane Intermediate


1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane (CAS 17962-34-4) is a phenyl-functionalized, Si–H–bearing linear trisiloxane with the molecular formula C₁₁H₂₂O₂Si₃ and a molecular weight of 270.55 g·mol⁻¹ [1]. The compound features a central methyl-phenyl siloxane unit flanked by two dimethylhydrosiloxy termini, yielding two reactive silicon-hydride sites per molecule [2]. Commercially available at purities ranging from 95% to ≥99.0% (GC), it is a colorless to pale-yellow transparent liquid with a refractive index of 1.4471 at 25 °C, a density of approximately 0.994–1.023 g·cm⁻³, a boiling point of 209.4 °C, and a flash point of 80.4 °C [1]. The combination of a phenyl substituent (for elevated refractive index and thermal stability) with terminal Si–H bonds (for hydrosilylation-based crosslinking) distinguishes it within the organosilicon intermediate landscape.

Dual terminal Si–H groups support hydrosilylation crosslinking into silicone networks
Single phenyl substituent elevates refractive index and thermal stability while maintaining low viscosity
Extended liquid-phase processing window and higher flash point simplify handling vs. all-methyl trisiloxanes

Why All-Methyl or Phenyl-Only Trisiloxanes Cannot Substitute 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane in Precision Silicone Formulations


Generic trisiloxane substitution is precluded by the simultaneous requirement for reactive Si–H termini and a backbone-embedded phenyl group within a single, well-defined small molecule. All-methyl trisiloxanes such as octamethyltrisiloxane (MDM, CAS 107-51-7) lack both Si–H functionality and aromatic ring contributions, rendering them incapable of hydrosilylation cure and yielding refractive indices up to 0.063 units lower . Conversely, phenyl-saturated variants such as 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (TMDP) over-supply phenyl content, driving density (993.1 kg·m⁻³) and viscosity (4.774 mPa·s at 293.15 K) to levels that impede formulation fluidity and compatibility with low-viscosity silicone oils [1]. The pentamethyl monophenyl architecture uniquely balances reactivity, optical performance, and processability—three properties that no closely related analog matches simultaneously.

All-methyl trisiloxanes (e.g., MDM)
Lack Si–H crosslinking groups and phenyl optical contribution; refractive index may be lower, limiting optical tuning in encapsulants. May not support hydrosilylation-cured applications.
Multi-phenyl trisiloxanes (e.g., TMDP)
Markedly higher density and viscosity can reduce formulation fluidity and dispensability. Absence of Si–H bonds limits them to non-reactive diluents, preventing covalent network incorporation.

Quantitative Differentiation Evidence for 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane Versus Closest Structural Analogs


Refractive Index Elevation: Phenyl-Methyl Trisiloxane vs. All-Methyl Trisiloxane Benchmark

The incorporation of a single phenyl substituent raises the refractive index of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane (PTMP) by 0.063 absolute units compared to the all-methyl analog octamethyltrisiloxane (MDM), representing a 4.6% increase [1][2]. This RI enhancement is critical for reducing interfacial reflection losses in optical encapsulants and is achieved without the excessive viscosity penalty incurred by higher-phenyl-content analogs such as TMDP .

Refractive Index
Head-to-head
PTMP: 1.4471 MDM: 1.384 Δ +0.063 (4.6%)
Reported RI advantage supports optical tuning without multi-phenyl viscosity penalty.
Two independent sources; purity ≥99% (GC).
Refractive index Optical materials LED encapsulation

Boiling Point Advantage: Extended Liquid-Phase Processing Window vs. All-Methyl Trisiloxanes

PTMP exhibits a boiling point of 209.4 °C at atmospheric pressure, which is 56.4 °C higher than octamethyltrisiloxane (153 °C) and 81.4 °C higher than hexamethyltrisiloxane (128 °C) [1]. This expanded liquid-phase temperature range permits hydrosilylation reactions and solvent-free processing at temperatures where all-methyl trisiloxanes would already be boiling, thereby broadening the accessible reaction conditions for silicone resin synthesis.

Boiling Point
Cross-study comparable
PTMP: 209.4 °C MDM: 153 °C Δ +56.4 °C
Extends high-temperature processing window; reduces premature volatilization.
Atmospheric pressure; supports solvent-free reaction designs.
Thermal processing Synthesis window Distillation

Head-to-Head Density and Viscosity Comparison: PTMP Occupies an Optimal Intermediate Position Among Phenyl Trisiloxanes

In a direct comparative study of three phenyl-containing trisiloxanes, PTMP exhibited the lowest density (926.7 kg·m⁻³ at 293.15 K) and lowest viscosity (1.504 mPa·s at 293.15 K) among the series, being 1.5% less dense and 3.2× less viscous than DMTMP, and 6.7% less dense and 3.2× less viscous than TMDP [1]. PTMP thus provides the most favorable fluidity for formulations requiring low resistance to flow while retaining the optical benefits of a pendant phenyl group.

Density & Viscosity
Head-to-head
PTMP: 926.7 kg/m³, 1.504 mPa·s DMTMP: 940.8, 1.948 TMDP: 993.1, 4.774
Reported lowest density and viscosity among phenyl trisiloxanes.
At 293.15 K; purity >99.6%. Supports flow-critical formulations.
Formulation rheology Density Viscosity Processability

Saturated Vapor Pressure Differentiation: PTMP Offers the Highest Volatility Among Phenyl Trisiloxanes for Vacuum-Assisted Processing

At a fixed low pressure of 3.000 kPa, PTMP reaches its saturation temperature at 387.92 K, which is 18.25 K lower than DMTMP (406.17 K) and 62.12 K lower than TMDP (450.04 K) [1]. This corresponds to the highest volatility in the series and is essential for processes such as vacuum stripping of low-molecular-weight species, molecular distillation, or physical vapor deposition where excessive boiling points impede material transfer.

Vapor Pressure
Head-to-head
387.92 K (114.77 °C)
Highest volatility at 3 kPa facilitates vacuum stripping and deposition.
62 K lower saturation temp. vs. TMDP; ebulliometer, u(T)=0.1 K.
Vapor pressure Vacuum processing Distillation Separation

Flash Point Safety Margin: Reduced Fire Hazard vs. All-Methyl Trisiloxane Crosslinkers

PTMP possesses an open-cup flash point of 80.4 °C, which is 51.4 °C higher than that of octamethyltrisiloxane (flash point ~29 °C; UN 1993 flammable liquid Class 3) and over 60 °C higher than hexamethyltrisiloxane (flash point ~20 °C) [1]. This places PTMP above the threshold for many flammable-liquid storage and transport classifications, simplifying regulatory compliance and reducing facility engineering costs for heated processing.

Flash Point
Cross-study comparable
PTMP: 80.4 °C MDM: ~29 °C Δ +51.4 °C
May reduce flammable-liquid storage classification burden.
Open cup vs. closed cup; relative hazard ranking only.
Process safety Flash point Handling Regulatory compliance

Dual Si–H Functionality: Crosslinking Capability Absent in All-Methyl and Phenyl-Saturated Trisiloxanes

PTMP possesses two terminal Si–H bonds that participate in platinum-catalyzed hydrosilylation with vinyl-functional siloxane polymers, forming a three-dimensional crosslinked network . In contrast, octamethyltrisiloxane and 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (TMDP) contain no Si–H bonds and cannot function as crosslinkers; they serve only as inert fluids or diluents [1]. This reactive functionality enables PTMP to act simultaneously as a crosslinking agent and as a phenyl-group delivery vehicle, contributing to both cure chemistry and the thermal/optical properties of the final silicone elastomer or resin [2].

Crosslinking Function
Class-level inference
2 terminal Si–H bonds (vs. 0 in MDM / TMDP)
Supports covalent network incorporation via hydrosilylation.
Confirmed in patent hydrosilylation example (Pt catalyst, 70 °C).
Hydrosilylation Crosslinker Si–H functionality Addition-cure

High-Value Application Scenarios for 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane Based on Quantitative Differentiation Evidence


LED Encapsulant Formulations Requiring Refractive Index ≥1.44 Without Multi-Phenyl Viscosity Burden

For LED encapsulant resins targeting refractive index in the 1.44–1.46 range, PTMP's nD of 1.4471 [1] meets the optical requirement while maintaining a much lower viscosity (1.504 mPa·s at 293.15 K) than the diphenyl analog TMDP (4.774 mPa·s) [2]. This enables void-free dispensing into intricate LED packages without sacrificing light-extraction efficiency. The dual Si–H bonds allow PTMP to be chemically incorporated into the encapsulant matrix via hydrosilylation [3], preventing migration-induced optical degradation over the device lifetime.

High-Temperature Addition-Cure Phenyl Silicone Rubber and Resin Crosslinking

In addition-cure phenyl silicone rubbers and resins, PTMP serves as a reactive crosslinker that covalently delivers phenyl groups into the network [3]. Its boiling point of 209.4 °C exceeds the typical hydrosilylation cure temperature range (70–150 °C) by a wide margin, ensuring the crosslinker remains in the liquid phase throughout the cure cycle rather than volatilizing as octamethyltrisiloxane (bp 153 °C) would [1]. The flash point of 80.4 °C further reduces fire hazard during heated mixing operations compared to all-methyl trisiloxanes [1].

Vacuum-Assisted Distillation and Thin-Film Deposition of Phenyl-Siloxane Intermediates

For separation or deposition processes operated under reduced pressure, PTMP confers a significant throughput advantage over its phenyl-richer analogs. At a vacuum level of 3.000 kPa, PTMP reaches its saturation temperature at 387.92 K—over 62 K lower than TMDP—permitting lower energy input and reduced thermal stress on thermally labile co-components [2]. The comprehensive vapor pressure data set spanning 3–58 kPa [2] provides the engineering basis for designing industrial distillation columns and vacuum deposition chambers with precisely predictable mass transfer rates.

Specialty Silicone Intermediate for Annular Adhesive and High-Performance Sealant Synthesis

PTMP has been demonstrated as a key building block in the synthesis of annular adhesives via sequential hydrosilylation with triallyl isocyanurate and trimethoxysilane, yielding products with enhanced adhesion to polar substrates [3]. The well-characterized density (926.7 kg·m⁻³), viscosity (1.504 mPa·s), and vapor pressure profile [2] provide formulators with exact engineering parameters for metering, mixing, and curing, enabling reproducible batch-to-batch adhesive performance without the need for empirical reformulation.

Application
Selection Property
Validation Focus
LED encapsulant formulation
Phenyl-hydride intermediate with reported refractive index ~1.45 and low viscosity
Refractive index tuning and void-free dispensing at cure temperatures
High-temperature addition-cure silicone rubber/resin
Si–H crosslinking sites with elevated boiling point
Liquid-phase retention during cure and reduced fire hazard classification
Vacuum-assisted distillation / thin-film deposition
Higher volatility among phenyl trisiloxanes
Saturation temperature predictability for mass transfer under reduced pressure
Annular adhesive / high-performance sealant synthesis
Reactive diluent with hydrosilylation crosslinking
Adhesion to polar substrates and batch-to-batch reproducibility
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